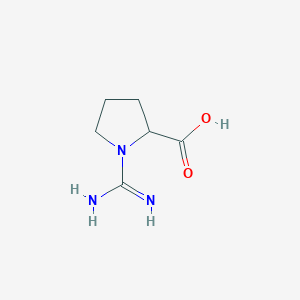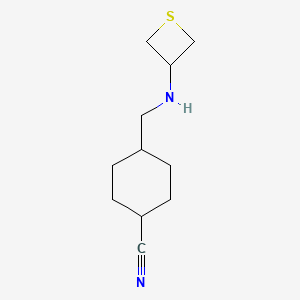
4-((Thietan-3-ylamino)methyl)cyclohexane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Thietan-3-ylamino)methyl)cyclohexane-1-carbonitrile is a complex organic compound with an intriguing structure. Let’s break it down:
Thietane Ring: The compound contains a ring, which is a four-membered ring containing three carbon atoms and one sulfur atom. Thietane rings are relatively rare in organic chemistry.
Cyclohexane Ring: Attached to the thietane ring is a ring, a six-membered carbon ring. Cyclohexane is a common structural motif in organic compounds.
Amino Group: The compound features an (NH₂) attached to the thietane ring.
Methyl Group: A (CH₃) is also connected to the thietane ring.
Carbonitrile Group: Finally, the compound contains a (–C≡N), which is a nitrile functional group.
Chemical Reactions Analysis
The compound may undergo various reactions, including:
Substitution Reactions: Substituents on the cyclohexane ring could be replaced by other functional groups.
Reduction Reactions: Reduction of the nitrile group to an amine or other derivatives.
Oxidation Reactions: Oxidation of the thietane ring or amino group. Common reagents and conditions would vary based on the specific reaction.
Scientific Research Applications
Research on this compound could explore its:
Medicinal Properties: Investigate its potential as a drug candidate due to its unique structure.
Catalysis: Assess its catalytic properties in chemical transformations.
Materials Science: Explore its use in materials, such as polymers or coatings.
Mechanism of Action
Understanding the compound’s mechanism of action would require detailed studies. It might interact with specific receptors, enzymes, or cellular pathways.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, researchers would compare this compound to related structures, emphasizing its distinct features.
Properties
Molecular Formula |
C11H18N2S |
|---|---|
Molecular Weight |
210.34 g/mol |
IUPAC Name |
4-[(thietan-3-ylamino)methyl]cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C11H18N2S/c12-5-9-1-3-10(4-2-9)6-13-11-7-14-8-11/h9-11,13H,1-4,6-8H2 |
InChI Key |
AASKBQMQYISGKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CNC2CSC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-N,N-diethylpyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B12948631.png)
![2-Bromo-1-[2-(diethylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12948636.png)
![N-[2-[4-(trifluoromethyl)-1H-imidazol-5-yl]ethyl]acetamide](/img/structure/B12948640.png)
![8-Bromo-7-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12948642.png)



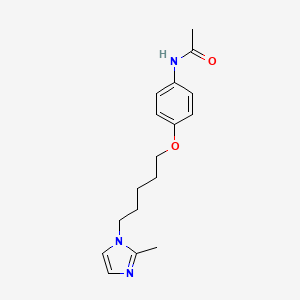
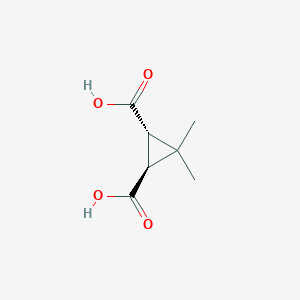
![8-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12948671.png)

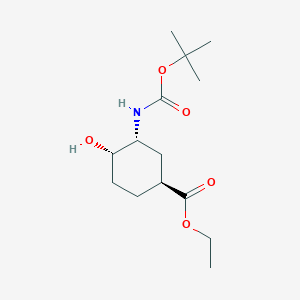
![Benzo[d][1,3]dioxol-5-ylmethyl 2H-chromene-3-carboxylate](/img/structure/B12948675.png)
